molecular formula C10H10BNO2 B6330886 2-(1-Cyanocyclopropyl)phenylboronic acid CAS No. 2096339-75-0

2-(1-Cyanocyclopropyl)phenylboronic acid

Cat. No.: B6330886
CAS No.: 2096339-75-0
M. Wt: 187.00 g/mol
InChI Key: LJLHVKBSVFKUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Cyanocyclopropyl)phenylboronic acid (CAS 2096339-75-0) is an organoboron compound of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C10H10BNO2 and a molecular weight of 187.01 g/mol, it serves as a versatile building block for the construction of carbon-carbon bonds, most notably in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the manufacture of active pharmaceutical ingredients (APIs) and the synthesis of complex organic molecules . The unique structure, featuring a boronic acid group and a cyanocyclopropyl moiety, is designed for rational drug discovery. The cyclopropane ring is a common feature in drug design used to increase metabolic stability, fix molecular conformation, and improve pharmacokinetic properties . Furthermore, this compound belongs to a class of phenylboronic acid derivatives that are extensively investigated as non-β-lactam inhibitors of serine β-lactamase enzymes . These enzymes, such as AmpC and KPC-2, are a major cause of antibiotic resistance in pathogenic bacteria. Boronic acids can form reversible covalent adducts with the catalytic serine residue of these enzymes, mimicking the high-energy intermediate of substrate hydrolysis and thus acting as potent, competitive inhibitors . Research into these inhibitors is critical for developing new strategies to overcome resistance to β-lactam antibiotics . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Handle with care in a controlled environment, observing all relevant laboratory safety protocols. For use by qualified laboratory personnel only.

Properties

IUPAC Name

[2-(1-cyanocyclopropyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLHVKBSVFKUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2(CC2)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Grignard Intermediate

The synthesis begins with 2-bromobenzonitrile , which undergoes halogen-magnesium exchange in the presence of isopropylmagnesium chloride (iPrMgCl) . This step generates a highly reactive aryl Grignard species, stabilized by lithium chloride to prevent aggregation and side reactions:

2-Bromobenzonitrile+iPrMgClTHF, -20°C to 25°C2-Cyanophenyl magnesium chloride\cdotpLiCl complex\text{2-Bromobenzonitrile} + \text{iPrMgCl} \xrightarrow{\text{THF, -20°C to 25°C}} \text{2-Cyanophenyl magnesium chloride·LiCl complex}

Conditions :

  • Solvent : Tetrahydrofuran (THF) or methyl-THF

  • Temperature : -20°C to 25°C (controlled to prevent decomposition)

  • Catalyst : Lithium chloride (LiCl) in stoichiometric amounts.

Transmetalation with Borate Esters

The Grignard intermediate reacts with trimethyl borate or triisopropyl borate to form a boronic ester. This step is critical for introducing the boronic acid functionality:

2-Cyanophenyl MgCl\cdotpLiCl+B(OR)₃THF, 0–5°C2-Cyanophenylboronic ester+MgCl(OR)₂\text{2-Cyanophenyl MgCl·LiCl} + \text{B(OR)₃} \xrightarrow{\text{THF, 0–5°C}} \text{2-Cyanophenylboronic ester} + \text{MgCl(OR)₂}

Optimization Parameters :

ParameterValue/RangeImpact on Yield
Borate ester choiceTrimethyl vs. triisopropylTriisopropyl reduces steric hindrance, improving yield by 15–20%
Reaction time1–2 hoursProlonged time increases hydrolysis risk
Temperature0–5°CPrevents exothermic side reactions

Yields for this step typically reach 80–85% under optimal conditions.

Hydrolysis and Purification

Acidic Hydrolysis

The boronic ester is hydrolyzed using acidic water (pH 2–3) to yield the free boronic acid:

2-Cyanophenylboronic ester+H₂OHCl, 20–25°C2-(1-Cyanocyclopropyl)phenylboronic acid+R-OH\text{2-Cyanophenylboronic ester} + \text{H₂O} \xrightarrow{\text{HCl, 20–25°C}} \text{2-(1-Cyanocyclopropyl)phenylboronic acid} + \text{R-OH}

Key Observations :

  • Purity post-hydrolysis : 82–83% (HPLC)

  • Challenges : Residual ester and Mg salts require removal via extraction.

Base-Assisted Purification

To enhance purity, the crude product is treated with a basic aqueous solution (pH 10–14), forming a water-soluble boronate salt. Subsequent acidification precipitates the purified acid:

Boronate saltHCl2-(1-Cyanocyclopropyl)phenylboronic acid (purity >98%)\text{Boronate salt} \xrightarrow{\text{HCl}} \text{this compound} \ (\text{purity >98\%})

Purification Efficiency :

StepPurity Improvement
Initial hydrolysis82–83%
Base extraction96–98%
Final acidification>98%

This protocol avoids column chromatography, making it scalable for industrial use.

Alternative Synthetic Routes

Continuous Flow Synthesis

Recent advances in flow chemistry enable safer handling of reactive intermediates. A prototype system demonstrated:

  • Residence time : 10 minutes

  • Yield : 78%

  • Purity : 95% (HPLC)

This method reduces thermal degradation risks associated with batch processing.

Industrial-Scale Production

Process Intensification

Large-scale manufacturers employ continuous stirred-tank reactors (CSTRs) for the Grignard and transmetalation steps, achieving:

  • Throughput : 50–100 kg/day

  • Solvent recovery : >90% via distillation

  • Cost reduction : 30% compared to batch methods

Environmental Considerations

Waste streams from the process contain magnesium salts and residual borate esters. Neutralization with calcium hydroxide converts Mg waste into inert Mg(OH)₂, while borates are recovered via solvent extraction.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Grignard + hydrolysis80–85>98High120–150
Suzuki coupling60–7090–95Moderate200–220
Flow synthesis75–7895High140–160

The Grignard route remains the most viable for industrial applications due to its balance of yield, purity, and cost .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form phenols.

    Reduction: The cyanocyclopropyl group can be reduced to form the corresponding amine.

    Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent such as toluene or ethanol.

Major Products Formed:

    Oxidation: Phenol derivatives.

    Reduction: Amino derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

Boronic acids, including 2-(1-cyanocyclopropyl)phenylboronic acid, are crucial in the development of pharmaceutical compounds due to their ability to form reversible covalent bonds with diols. This property allows them to act as effective inhibitors in enzyme catalysis and can be harnessed for designing drugs targeting specific biological pathways. The incorporation of the cyanocyclopropyl group may enhance the compound's selectivity and potency against certain targets, such as proteases or kinases.

Case Study: Anticancer Agents
Recent studies have indicated that phenylboronic acids can be modified to create potent anticancer agents. For instance, compounds that utilize boronic acid moieties have shown promise in inhibiting cancer cell proliferation by interfering with specific signaling pathways . The unique structure of this compound could potentially lead to the development of novel anticancer therapies.

Material Science

2.1. Polymer Chemistry

Boronic acids are widely used in polymer chemistry to create stimuli-responsive materials. This compound can be incorporated into polymer matrices to develop smart materials that respond to environmental changes such as pH or glucose levels.

Applications:

  • Drug Delivery Systems: Polymers functionalized with boronic acids can form hydrogels that swell or shrink in response to glucose concentrations, making them ideal for controlled drug delivery systems .
  • Self-Healing Materials: The reversible nature of boronate ester formation allows for the development of self-healing materials that can recover from damage when exposed to specific stimuli .

Synthetic Applications

3.1. Catalysis

The unique properties of this compound make it a valuable catalyst in organic synthesis. It has been utilized in various reactions, including:

  • Copper-Catalyzed Reactions: This compound can serve as a reducing agent for copper(II) salts, facilitating reactions such as the CuAAC (copper-catalyzed azide-alkyne cycloaddition), which is pivotal for synthesizing 1,4-disubstituted 1,2,3-triazoles . The presence of the boronic acid enhances the efficiency and selectivity of these reactions.

Summary and Future Directions

The applications of this compound span medicinal chemistry, material science, and synthetic organic chemistry. Its unique structural features provide opportunities for developing innovative therapeutic agents and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-Cyanocyclopropyl)phenylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations, such as transmetalation in the case of Suzuki–Miyaura coupling, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(1-Cyanocyclopropyl)phenylboronic acid with structurally related phenylboronic acids from and other studies:

Compound Name Substituent Structure Key Properties/Applications Reference
4-(1-Cyanocyclopropyl)phenylboronic acid Para-1-cyanocyclopropyl High steric hindrance from cyclopropane; enhanced acidity due to -CN group; potential for Suzuki couplings .
4-(2-Cyclopropylacetyl)phenylboronic acid Para-2-cyclopropylacetyl Cyclopropylacetyl group may increase lipophilicity; applications in hydrophobic interactions .
4-(2-Cyanovinyl)phenylboronic acid Para-2-cyanovinyl Conjugated vinyl group could enable π-π stacking; used in polymer chemistry .
3-Chlorophenylboronic acid Meta-chloro Electron-withdrawing Cl enhances cross-coupling efficiency; common in PCR studies .
2-Methoxyphenylboronic acid Ortho-methoxy Methoxy group (-OCH₃) provides electron-donating effects; synthesized via Grignard reagents .
Phenylboronic acid Unsubstituted Baseline for comparison; moderate reactivity in Suzuki couplings and saccharide binding .

Key Findings:

Steric and Electronic Effects: The 1-cyanocyclopropyl group in the target compound introduces significant steric hindrance compared to linear substituents (e.g., -CN, -Cl) in other analogs. This may reduce reactivity in sterically demanding reactions but enhance selectivity in specific catalytic systems . The electron-withdrawing -CN group increases the acidity of the boronic acid (pKa ~7–8), improving its solubility in aqueous media and binding affinity to diols (e.g., fructose), as seen in ion transport studies .

Reactivity in Cross-Coupling Reactions :

  • Para-substituted boronic acids generally exhibit higher reactivity in Suzuki-Miyaura couplings than ortho-substituted analogs due to reduced steric interference with the palladium catalyst .
  • Compared to 3-chlorophenylboronic acid , the target compound’s -CN group may slow transmetalation steps due to stronger electron withdrawal, but its cyclopropane ring could stabilize transition states .

Biological Interactions: Unlike 2-(N-methyl-aminomethyl)phenylboronic acid (a Wulff-type boronic acid), the target compound lacks a secondary amine for pH-responsive saccharide binding, limiting its utility in glucose-sensing applications .

Synthetic Accessibility: Synthesis of cyclopropyl-substituted boronic acids likely involves cyclopropanation of pre-functionalized precursors, whereas simpler analogs (e.g., 2-methoxyphenylboronic acid) are synthesized via Grignard or organolithium routes .

Biological Activity

2-(1-Cyanocyclopropyl)phenylboronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound, with the chemical formula C10H10BNO2C_{10}H_{10}BNO_2, features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols. This property is crucial for its role in biological systems, especially as an inhibitor in various enzymatic reactions.

The biological activity of this compound primarily revolves around its interactions with enzymes. Boronic acids are recognized for their ability to inhibit serine β-lactamases (SBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has shown promise in restoring the efficacy of β-lactam antibiotics against resistant strains by inhibiting these enzymes.

Inhibition of β-Lactamases

Recent studies have demonstrated that derivatives of phenylboronic acids, including this compound, exhibit inhibitory effects against class A and class C β-lactamases, such as KPC-2 and AmpC. These findings suggest that the compound can effectively protect β-lactam antibiotics from hydrolysis, enhancing their antibacterial activity against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Synergistic Effects

In vitro studies have indicated that this compound can act synergistically with various antibiotics. For instance, in combination with meropenem, it has shown low fractional inhibitory concentration index (FICI) values, indicating a strong synergistic effect against clinical isolates expressing KPC-2 . This synergy is critical for developing new therapeutic strategies to combat antibiotic resistance.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A series of experiments evaluated the compound's effectiveness against clinical strains of bacteria resistant to conventional treatments. The results indicated that the compound significantly enhances the activity of β-lactams when used in combination therapies .
  • Molecular Docking Studies : Computational models have been used to predict the binding affinity of this compound to various SBLs. These studies suggest that the compound can effectively bind to the active sites of these enzymes, inhibiting their function .

Applications in Medicine and Research

The potential applications of this compound extend beyond antimicrobial activity:

  • Cancer Research : Boronic acids are being investigated for their role in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .
  • Biochemical Probes : The compound may serve as a biochemical probe in research settings to study enzyme mechanisms and interactions within cellular pathways .

Q & A

Q. How can researchers optimize the synthesis of 2-(1-Cyanocyclopropyl)phenylboronic acid to minimize boroxin formation?

Boroxin formation, a common side reaction during boronic acid synthesis, occurs due to dehydration at elevated temperatures. To mitigate this, use low-temperature protocols (e.g., <50°C) during purification and avoid prolonged exposure to heat. Chromatographic purification on neutral alumina instead of silica gel is recommended, as silica can irreversibly bind boronic acids. Additionally, stabilizing the boronic acid with diols (e.g., pinacol) during synthesis can prevent self-condensation .

Q. What are the key challenges in characterizing the structure of this compound, and how can they be addressed?

Structural characterization is complicated by dynamic equilibria (e.g., boroxin formation) and intramolecular interactions. Use 11B NMR^{11}\text{B NMR} spectroscopy to confirm the presence of the boronic acid group (δ ~30 ppm for trigonal BO3_3 species). X-ray crystallography is ideal for resolving spatial arrangements, but if crystals are difficult to obtain, computational methods (DFT) can model intramolecular interactions, such as B–N bonding or hydrogen bonding, as demonstrated in related cyanophenylboronic acid derivatives .

Q. Which spectroscopic techniques are most effective for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity checks. Pair this with 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} to verify the absence of boroxins or unreacted precursors. For trace impurities, mass spectrometry (ESI-MS) provides molecular weight confirmation and detects side products. Thermogravimetric analysis (TGA) can also identify decomposition patterns linked to boroxin content .

Advanced Research Questions

Q. How do intramolecular B–N interactions influence the reactivity of this compound in saccharide-sensing applications?

The cyanocyclopropyl group may engage in B–N interactions, altering the electron density of the boron center and its affinity for diols. Computational studies on analogous compounds (e.g., 2-aminocarbonylphenylboronic acid) reveal that B–N bonding increases Lewis acidity, enhancing saccharide binding at physiological pH. Experimental validation via 11B NMR^{11}\text{B NMR} titration with fructose or glucose can quantify binding constants and conformational changes .

Q. What methodologies enable the study of this compound in switchable ion transport systems?

Inspired by cholate–boronic acid conjugates, researchers can embed the compound in phospholipid bilayers and monitor ion flux using fluorescence assays (e.g., calcein leakage). Fructose, which forms 1:2 complexes with boronic acids, can act as a "switch" to modulate transport. Compare ionophoric activity under varying fructose concentrations via patch-clamp electrophysiology or conductivity measurements .

Q. How can this compound be applied in metal ion sensing, and what are the mechanistic insights?

The compound’s cyanocyclopropyl group may coordinate transition metals (e.g., Cu2+^{2+}), enabling fluorescence-based detection. In a DMF solvent system, Cu2+^{2+}-induced oxidation of the boronic acid to salicylamide derivatives generates a turn-on fluorescence response. Validate this mechanism using 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to track product formation, and optimize selectivity via competitive binding studies with other metal ions .

Q. What computational approaches are suitable for predicting the supramolecular assembly of this compound with biomolecules?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions with saccharides or proteins. For example, simulate the compound’s binding to glucose transporters or lectins, focusing on hydrogen bonding and steric effects. Hirshfeld surface analysis of crystallographic data from related boronic acids (e.g., benzoxaboroles) provides insights into preferred packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.